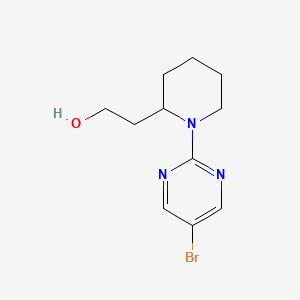
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . This compound is likely to be used as a biochemical reagent in life science related research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . The molecular formula is likely to be C9H12BrN3O , with an average mass of 242.116 Da and a monoisotopic mass of 241.021454 Da .Physical And Chemical Properties Analysis
The compound “this compound” is likely to have a density of 1.5±0.1 g/cm^3, a boiling point of 358.1±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It’s also likely to have a molar refractivity of 54.9±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 164.3±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Hydrogen-bonding Patterns
Research into compounds similar to "2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol" has shown that hydrogen-bonding patterns are crucial in determining their structural characteristics. For example, compounds with similar frameworks exhibit bifurcated intra- and intermolecular hydrogen bonding, significantly influencing their crystal structures. Such understanding aids in the design of molecules with desired physical and chemical properties (Balderson et al., 2007).
Asymmetric Synthesis
Asymmetric synthesis utilizing chiral non-racemic lactams has led to the creation of enantiomerically pure piperidines, demonstrating the pivotal role of stereochemistry in synthesizing complex organic compounds. This method showcases the potential for creating pharmacologically active substances with high specificity (Micouin et al., 1994).
Synthesis of Piperazine and Piperidine Derivatives
Studies on the synthesis of piperazine and piperidine derivatives from specific lactams have highlighted the versatility of these frameworks in medicinal chemistry. Such compounds are starting points for developing drugs with various therapeutic applications, demonstrating the broad applicability of this chemical scaffold in drug discovery (Vardanyan, 2018).
Novel Routes to Complex Molecules
Innovative synthetic routes have been developed to achieve complex molecules incorporating the "this compound" structure. These methodologies offer new pathways for synthesizing compounds that could serve as key intermediates in pharmaceutical development (Shahinshavali et al., 2021).
Functionalized Crown Ethers
Research has also focused on developing building blocks for synthesizing functionalized crown ethers. Compounds related to "this compound" have been used to create crown ethers with potential applications in chemical sensors and molecular recognition (Nawrozkij et al., 2014).
Safety and Hazards
The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” may pose certain hazards. For example, similar compounds, such as “5-Bromo-2-(1-piperidinyl)pyrimidine”, are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, and possible respiratory system effects .
Eigenschaften
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTCYJLWVQLXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

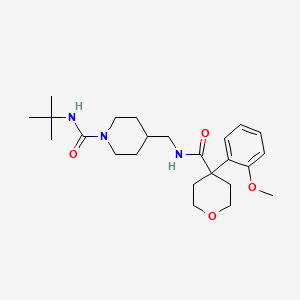
![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
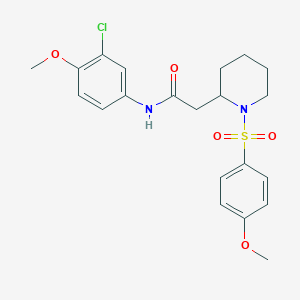
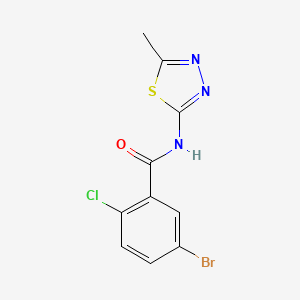
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

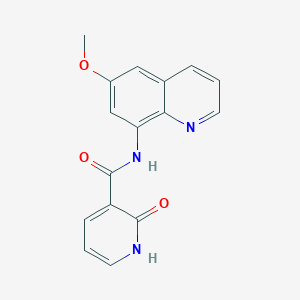
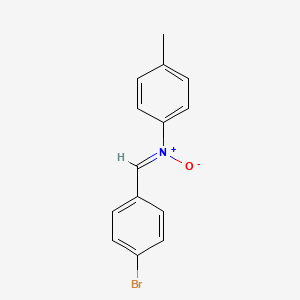
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)
![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2878661.png)